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Compound of Interest

Compound Name: C25H28F3N303S

Cat. No.: B15173666

This technical support center provides researchers, scientists, and drug development
professionals with essential information for designing and troubleshooting experiments
involving Vilazodone.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action for Vilazodone?

Al: Vilazodone is classified as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1][2][3]
Its mechanism is twofold: it selectively inhibits the serotonin transporter (SERT), increasing the
synaptic concentration of serotonin, and it acts as a partial agonist at the 5-HT1A receptor.[1][2]
[4] This dual activity is contained within the single Vilazodone molecule.[2]

Q2: What are the key pharmacokinetic properties of Vilazodone to consider in experimental
design?

A2: Vilazodone has a terminal half-life of approximately 25 hours, and steady-state
concentrations are typically achieved in about three days.[2] It is highly protein-bound (96-
99%).[5][6] Crucially, its bioavailability is significantly affected by food. Administration in a
fasted state can decrease bioavailability by about 50%, potentially leading to subtherapeutic
exposure.[1][2] Therefore, consistent administration with food is critical for reproducible results
in both preclinical and clinical studies.[6][7]
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Q3: How is Vilazodone metabolized, and what are the implications for in vivo studies?

A3: Vilazodone is extensively metabolized by the liver, primarily via the cytochrome P450
enzyme CYP3A4.[1][4][5][6] CYP2C19 and CYP2D6 are minor metabolic pathways.[1][6] When
designing in vivo experiments, especially those involving co-administration of other
compounds, it is critical to consider their potential to inhibit or induce CYP3A4. Strong CYP3A4
inhibitors (e.g., ketoconazole) can increase Vilazodone exposure by approximately 50%, while
strong inducers (e.g., carbamazepine) can decrease exposure by about 45%.[8] Such
interactions can significantly alter the effective dose and confound efficacy results.

Q4: What is the rationale for the typical dose titration schedule?

A4: The recommended starting dose of 10 mg/day, followed by increases to 20 mg/day and
then 40 mg/day at weekly intervals, is designed to mitigate gastrointestinal side effects, such as
diarrhea and nausea, which are common during initiation of treatment.[1][9] This gradual dose
escalation allows for improved tolerability.[9]

Signaling Pathway and Metabolism

The diagrams below illustrate the key molecular interactions and metabolic pathways relevant
to Vilazodone's function.
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Figure 1: Vilazodone Dual Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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